Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester
Description
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester is a chemical compound known for its unique structure and properties It is an ester derivative of benzoic acid, where the benzoic acid moiety is linked to a decyl ester group through a 2-[(1,3-dioxo-3-phenylpropyl)amino] substituent
Properties
CAS No. |
61580-32-3 |
|---|---|
Molecular Formula |
C26H33NO4 |
Molecular Weight |
423.5 g/mol |
IUPAC Name |
decyl 2-[(3-oxo-3-phenylpropanoyl)amino]benzoate |
InChI |
InChI=1S/C26H33NO4/c1-2-3-4-5-6-7-8-14-19-31-26(30)22-17-12-13-18-23(22)27-25(29)20-24(28)21-15-10-9-11-16-21/h9-13,15-18H,2-8,14,19-20H2,1H3,(H,27,29) |
InChI Key |
FPTBRSXBLBMEJG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC(=O)C1=CC=CC=C1NC(=O)CC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester typically involves the esterification of benzoic acid with decanol in the presence of a catalyst. The reaction conditions often include the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Industrial production methods may also incorporate purification steps such as distillation or recrystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various substituted derivatives.
Scientific Research Applications
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as its use in drug development or as a pharmaceutical intermediate.
Industry: The compound can be used in the formulation of various industrial products, including coatings, adhesives, and plasticizers.
Mechanism of Action
The mechanism of action of benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid and decanol, which may exert their effects through different mechanisms. The compound’s structure allows it to interact with various enzymes and receptors, potentially modulating their activity and leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, heptyl ester: Similar in structure but with a heptyl ester group instead of a decyl ester group.
3-Phenylpropyl benzoate: A related compound with a phenylpropyl group instead of the 2-[(1,3-dioxo-3-phenylpropyl)amino] substituent.
Uniqueness
Benzoic acid, 2-[(1,3-dioxo-3-phenylpropyl)amino]-, decyl ester is unique due to its specific ester group and the presence of the 2-[(1,3-dioxo-3-phenylpropyl)amino] substituent. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
